(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
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Description
“(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid” is a derivative of threonine . It’s used for research purposes and is not sold to patients . Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Scientific Research Applications
Natural Carboxylic Acids and Their Bioactivities
A study on natural carboxylic acids from plants, including benzoic acid derivatives, highlighted their significant antioxidant, antimicrobial, and cytotoxic activities. The research indicated that structural differences among selected carboxylic acids significantly influence their bioactivity, suggesting that modifications to the (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid could tailor its biological effects (Godlewska-Żyłkiewicz et al., 2020).
Synthetic and Semisynthetic Derivatives for Antineoplastic Agents
Another review discussed the discovery and investigation of synthetic and semisynthetic derivatives of carboxylic acid-based compounds for potential antineoplastic (anti-cancer) applications. These compounds, including derivatives of benzylic acids, have demonstrated excellent cytotoxic properties and are being considered as potential drug candidates (Hossain et al., 2020).
Degradation Processes and Stability
Research into the degradation processes and stability of nitisinone, a carboxylic acid derivative, under various conditions, provides insight into the stability and potential degradation pathways of similar compounds. This study could inform the storage, handling, and formulation of this compound-based products (Barchańska et al., 2019).
Biological Activity and Pharmacological Potential
Investigations into 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, a compound with a core structure potentially relatable to the research compound , revealed its synthetic and pharmacological potential. The study emphasized the need for further research into such compounds for their potential use in constructing new molecular systems with pharmacological properties (Hryhoriv et al., 2021).
properties
IUPAC Name |
(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBABHQLFFCHH-TZMCWYRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117590 |
Source
|
Record name | 2,3,5-Trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-O-(phenylmethyl)-D-threo-pentonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
254101-11-6 |
Source
|
Record name | 2,3,5-Trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-O-(phenylmethyl)-D-threo-pentonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254101-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-O-(phenylmethyl)-D-threo-pentonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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